N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, a pyrrolidine ring, and an oxazole ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the furan, pyrrolidine, and oxazole rings. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the oxazole ring may produce corresponding amines.
Scientific Research Applications
N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan, pyrrolidine, and oxazole derivatives, such as:
- 5-methylfuran-2-carboxylic acid
- Pyrrolidine-2-carboxylic acid
- 4-methylphenyl-1,2-oxazole
Uniqueness
N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25N3O3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c1-15-5-8-17(9-6-15)21-13-18(24-28-21)22(26)23-14-19(25-11-3-4-12-25)20-10-7-16(2)27-20/h5-10,13,19H,3-4,11-12,14H2,1-2H3,(H,23,26) |
InChI Key |
WNUJNEQTXATBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(O3)C)N4CCCC4 |
Origin of Product |
United States |
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